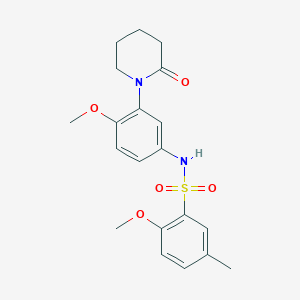
2-methoxy-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-5-methylbenzenesulfonamide
Übersicht
Beschreibung
2-methoxy-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-5-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C20H24N2O5S and its molecular weight is 404.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-methoxy-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-5-methylbenzenesulfonamide is a sulfonamide derivative with potential therapeutic applications. Its structure suggests various biological activities, particularly in the fields of oncology and thrombosis management due to its interaction with key enzymes in biological pathways.
- Molecular Formula : C22H22N2O4S
- Molecular Weight : 410.49 g/mol
- IUPAC Name : N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-5-methylbenzenesulfonamide
The primary target for this compound is activated factor X (FXa), a crucial enzyme in the coagulation cascade. By acting as a direct inhibitor of FXa, this compound disrupts the coagulation process, leading to reduced thrombin generation and consequently preventing blood clot formation.
Antithrombotic Effects
The compound exhibits significant antithrombotic properties by inhibiting FXa activity. This mechanism suggests its potential use in treating thromboembolic disorders. Pharmacokinetic studies indicate that it has good bioavailability, low clearance rates, and a small volume of distribution in both animal models and humans.
Anticancer Activity
Recent studies have highlighted the anticancer potential of sulfonamide derivatives, including this compound. The compound has shown promising results in inhibiting cell proliferation in various cancer cell lines, including:
- HeLa (cervical cancer)
- HL-60 (acute promyelocytic leukemia)
- AGS (gastric adenocarcinoma)
In vitro assays demonstrated that the compound can induce apoptosis in cancer cells, evidenced by increased activation of caspases (caspase-8 and -9), which are critical for apoptotic signaling pathways . The IC50 values for these activities ranged from 0.89 to 9.63 µg/mL across different cell lines, indicating potent anticancer effects .
Study 1: Anticancer Efficacy
A study investigated the effects of various derivatives of sulfonamides on cancer cells. The findings revealed that the compound significantly arrested the cell cycle in the subG0 phase and induced mitochondrial membrane depolarization at concentrations above 5 µg/mL. The percentage of late apoptotic cells increased significantly with higher concentrations, showcasing its potential as an anticancer agent .
| Concentration (µg/mL) | Late Apoptotic Cells (%) | Dead Cells (%) |
|---|---|---|
| 5 | 33.92 ± 3.05 | 18.28 ± 1.80 |
| 10 | 49.90 ± 2.07 | 22.16 ± 2.04 |
Study 2: Mechanistic Insights
Further mechanistic studies indicated that the compound triggers apoptosis via both extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. The activation levels of caspases were significantly higher in treated cells compared to controls, confirming its role in inducing programmed cell death .
Eigenschaften
IUPAC Name |
2-methoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-5-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-14-7-9-18(27-3)19(12-14)28(24,25)21-15-8-10-17(26-2)16(13-15)22-11-5-4-6-20(22)23/h7-10,12-13,21H,4-6,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQMNWJBQSCWEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC(=C(C=C2)OC)N3CCCCC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















